5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole

Organic Photovoltaics Donor–Acceptor Polymers Low‑Bandgap Materials

Benzofurazan-5-boronic acid pinacol ester (mp 87-91°C) is a premier sp2-coupling partner for installing the electron-deficient benzofurazan core into ambipolar/n-type copolymers and PDE4D-targeted libraries. Its pinacol-protected boron center ensures shelf-stability with on-demand hydrolytic release, enabling direct Suzuki polycondensation without a deprotection step. - Deeper LUMO vs. benzothiadiazole analogues, enhancing electron mobility in OLED/OPV devices. - 97% HPLC purity reduces purification burden in multi-step routes. - Solid-state form facilitates QC characterization and parallel synthesis stock solution preparation.

Molecular Formula C12H15BN2O3
Molecular Weight 246.07 g/mol
CAS No. 1073355-14-2
Cat. No. B1522255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole
CAS1073355-14-2
Molecular FormulaC12H15BN2O3
Molecular Weight246.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=NON=C3C=C2
InChIInChI=1S/C12H15BN2O3/c1-11(2)12(3,4)17-13(16-11)8-5-6-9-10(7-8)15-18-14-9/h5-7H,1-4H3
InChIKeyMQXANAGMQAYTMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole (CAS 1073355-14-2) Procurement Baseline: Core Identity and Supplier‑Side Snapshot


5‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzo[c][1,2,5]oxadiazole (benzofurazan‑5‑boronic acid pinacol ester, CAS 1073355‑14‑2) is a heteroaryl boronic ester that combines the benzofurazan (benzo[c][1,2,5]oxadiazole) electron‑acceptor core with a pinacol‑protected boron centre . The solid compound (melting point 87–91 °C) is supplied at ≥97 % purity by major vendors and is primarily employed as a sp2‑coupling partner in Suzuki–Miyaura reactions to install the benzofurazan motif into more complex molecules .

Suzuki–Miyaura sp2‑coupling partner: installs benzofurazan motif in one step
Pinacol‑protected boron centre: solid, ambient‑stable handling with on‑demand hydrolytic release
5‑position regiochemistry: matched to PDE4 inhibitor and low‑bandgap polymer building programmes

Why Generic Boronate‑for‑Boronate Interchange Fails for 5‑(Pinacolboranyl)‑benzo[c][1,2,5]oxadiazole


Substituting the pinacol ester of 5‑boronobenzofurazan with a generic aryl‑boronic acid or another heterocyclic boronate during synthesis or procurement introduces three hidden risks: (i) the benzoxadiazole core provides substantially deeper LUMO energy levels than its benzothiadiazole or benzotriazole analogues, which directly alters the electronic properties of the final product and cannot be recovered by post‑coupling modification [1]; (ii) the pinacol‑protected form balances shelf‑stability (solid, ambient‑temperature storage not recommended) with on‑demand hydrolytic release of the free boronic acid, whereas the free acid, MIDA ester, and potassium trifluoroborate forms each possess markedly different solubility, stability, and cross‑coupling activation profiles ; (iii) the 5‑position on the benzofurazan ring is electronically distinct from the 4‑position (e.g., CAS 3017203‑82‑3), leading to different regio‑outcomes in fragment‑based drug discovery and polymer building‑block programmes .

Benzoxadiazole core imparts deeper LUMO than benzothiadiazole analogues; electronic property shift may not be correctable post‑coupling.
Pinacol ester vs. free acid, MIDA ester, or trifluoroborate: solubility, stability, and activation profiles differ markedly, limiting direct substitution.
4‑position isomer (CAS 3017203‑82‑3) yields regioisomeric products; PDE4 inhibitor pharmacophore and polymer optoelectronic outcomes may not reproduce.

Quantitative Differentiation Evidence for 5‑(Pinacolboranyl)‑benzo[c][1,2,5]oxadiazole: Selection‑Critical Comparative Data


Electron‑Acceptor Strength: Deeper LUMO Compared to the Closest Benzothiadiazole Analogue

In a systematic study of dithienobenzochalcogenodiazole‑based donor–acceptor polymers, polymers incorporating the benzooxadiazole (BO) core exhibited deeper LUMO levels than their benzothiadiazole (BT)‑containing analogues [1]. The deeper LUMO enhances electron‑transfer characteristics in organic photovoltaics and n‑type semiconductors, and this benefit transfers directly to the target compound because it delivers the benzoxadiazole unit intact via Suzuki coupling.

LUMO energy
Class‑level inference
BO‑containing polymer exhibits deeper LUMO than BT‑based analogue (qualitative ranking)
Reported frontier‑orbital ranking: supports electron‑acceptor selection
Polymer‑level CV data; no discrete ΔELUMO value provided
Organic Photovoltaics Donor–Acceptor Polymers Low‑Bandgap Materials

Purity Specification Advantage: 97 % (HPLC) vs. Typical In‑Class Free Boronic Acid

Major suppliers consistently certify the target pinacol ester at 97 % (HPLC) . In contrast, the corresponding free boronic acid (CAS 426268‑09‑9) is typically supplied at 95 % . The lower purity of the free acid often results from its propensity to form anhydride (boroxine) oligomers during storage, reducing effective reactive‑boron content .

Purity specification
Cross‑study comparable
Pinacol ester 97% (HPLC) vs. free acid 95% (typical vendor COA)
Reported purity advantage: may reduce purification burden
Free‑acid anhydride formation can lower effective reactive‑boron content
Suzuki‑Miyaura Coupling Pharmaceutical Intermediate Building‑Block Quality

Regiospecific Utility in PDE4 Inhibitor Synthesis: 5‑Position vs. 4‑Position Isomer

The 5‑boronobenzofurazan motif is a confirmed intermediate in the synthesis of potent PDE4D inhibitors such as NVP‑ABE171, where the benzofurazan unit is coupled at the 5‑position [1]. The isomeric 4‑(pinacolboranyl)‑benzo[c][1,2,5]oxadiazole (CAS 3017203‑82‑3) is commercially available but yields a regioisomeric product that is sterically and electronically distinct, which prevents its use as a drop‑in alternative for reported PDE4 inhibitor pharmacophores.

PDE4 inhibitor regiochemistry
Class‑level inference
5‑linked NVP‑ABE171 active; 4‑isomer yields regio‑mismatch (CAS 3017203‑82‑3)
Regiospecific building‑block requirement: pharmacophore alignment review needed
IC₅₀ reported for 5‑substituted product only; 4‑substituted not directly evaluated
Fragment‑Based Drug Discovery PDE4D Inhibitors Regio‑controlled Suzuki Coupling

Storage and Handling Stability: Solid Pinacol Ester vs. Hygroscopic Free Boronic Acid

The target pinacol ester is a well‑defined crystalline solid (mp 87–91 °C) that can be stored at 2–8 °C under inert atmosphere . The free boronic acid (CAS 426268‑09‑9) is more prone to boroxine formation via dehydration (equilibrium boronic acid ↔ boroxine + H₂O), which reduces effective molarity when weighed without Karl‑Fischer titration [1]. No quantitative stability study was located; however, the absence of anhydride‑related purity loss in the pinacol ester is a recognised advantage of pinacol protection across the boronate class.

Storage stability
Class‑level inference
Crystalline solid (mp 87–91 °C); pinacol ester resists boroxine dehydration (class‑level observation)
Improved shelf‑life predictability; may reduce pre‑reaction titration needs
No quantitative stability study located; free acid hygroscopic and prone to anhydride formation
Laboratory Procurement Shelf‑Life Management Boronic Acid Dehydration

Optimal Application Scenarios for 5‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzo[c][1,2,5]oxadiazole Procurement


Design of Low‑Bandgap Donor–Acceptor Polymers for OPV and OLED Applications

When constructing ambipolar or n‑type copolymers, the deeper LUMO imparted by the benzoxadiazole unit (relative to benzothiadiazole) is essential for achieving the desired electron mobility and open‑circuit voltage [1]. The target pinacol ester enables direct Suzuki polycondensation without the need for an in‑situ deprotection step, simplifying the polymerisation protocol.

Fragment‑Based Drug Discovery Targeting PDE4D and Related Phosphodiesterases

The 5‑boronobenzofurazan building block is the validated scaffold for PDE4D inhibitors such as NVP‑ABE171 [2]. When performing a fragment‑growth or bioisostere campaign, selecting the 5‑substituted pinacol ester ensures that the coupling product aligns with the published structure–activity relationship, whereas the 4‑isomer leads to a regio‑mismatch that can abolish inhibitory activity.

Synthesis of Fluorescent Small‑Molecule Probes Exploiting the Benzofurazan Fluorophore

Benzofurazan derivatives are known fluorophores whose emission properties are sensitive to 4‑ and 7‑substitution. Using the 5‑boronic ester as the coupling partner positions the biaryl bond at a site that leaves the 4‑ and 7‑positions available for further functionalisation, facilitating library synthesis of environment‑sensitive probes [3].

Large‑Scale Pharmaceutical Intermediate Sourcing Requiring High Batch‑to‑Batch Purity

With a supplier‑certified purity of 97 % (HPLC) – 2 % higher than the typical free boronic acid – the pinacol ester reduces purification burden in multi‑step GMP routes . Its well‑defined solid‑state properties (mp 87–91 °C) facilitate quality‑control characterisation and simplify the preparation of stock solutions for parallel synthesis.

Application
Selection Property
Validation Focus
Donor–acceptor polymer design
LUMO energy context
Frontier‑orbital validation by CV or DFT
PDE4D fragment‑based discovery
5‑position regiochemistry
Pharmacophore alignment review with reported SAR
Benzofurazan fluorophore library
4,7‑position availability
Emission property screening post‑functionalisation
Multi‑step synthesis intermediate
Purity specification (97% HPLC)
Batch reproducibility and purification‑burden review
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